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Introduction
6-Thioguanosine (6sG), a guanosine analog, serves as a powerful tool for the metabolic

labeling of newly transcribed RNA. This technique enables the temporal resolution of RNA

synthesis and decay dynamics on a transcriptome-wide scale. Once incorporated into nascent

RNA, 6sG can be chemically converted to an analog that is read as adenosine during reverse

transcription. This results in guanine-to-adenosine (G-to-A) mutations in the corresponding

cDNA, allowing for the differentiation and quantification of newly synthesized transcripts from

the pre-existing RNA pool through high-throughput sequencing. This approach provides a

dynamic view of the transcriptome, offering insights into the mechanisms of gene regulation in

various biological processes and in response to therapeutic interventions.

The primary applications of 6-thioguanosine labeling in transcriptomics include TUC-seq

DUAL (Thioguanosine Conversion followed by sequencing, in a dual labeling approach with 4-

thiouridine) and TimeLapse-seq. These methods are instrumental in determining RNA half-

lives, identifying the direct targets of transcription factors, and elucidating the cellular response

to stimuli at the level of RNA dynamics.
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6-Thioguanine (6-TG), the nucleobase of 6sG, is a purine analog that can be taken up by cells

and converted into 6-thioguanosine triphosphate (6s-GTP) through the purine salvage

pathway. This active metabolite is then incorporated into newly synthesized RNA by RNA

polymerases in place of guanosine triphosphate (GTP). The presence of the thiol group at the

C6 position of the guanine base in the incorporated 6sG allows for specific chemical

modification.

In methods such as TUC-seq DUAL, the 6sG in the isolated RNA is treated with osmium

tetroxide and hydrazine, which converts it into a 6-hydrazino purine derivative. This modified

base is recognized as an adenine by reverse transcriptase, leading to a G-to-A transition in the

resulting cDNA. In TimeLapse-seq, a similar principle of oxidative nucleophilic-aromatic

substitution is used to recode 6sG to an adenine analog. By sequencing the cDNA library,

these G-to-A mutations can be identified and quantified to distinguish and measure the

abundance of newly transcribed RNA.

Data Presentation
Quantitative Parameters for 6-Thioguanosine Labeling
The efficiency and potential cytotoxicity of 6-thioguanosine labeling are critical parameters

that need to be optimized for each experimental system. The following tables summarize key

quantitative data gathered from various studies.

Table 1: Recommended 6-Thioguanosine (6sG) Labeling Conditions
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Cell Line
6sG
Concentration
(µM)

Incubation
Time

Application Reference

HEK293T 25 - 100 30 min - 2 hours TUC-seq DUAL [1]

Jurkat-T 3 24 hours

RNA

incorporation

analysis

[2]

K562 100 4 hours
TimeLapse-seq

(with 4sU)
[3]

THP-1 1 - 100 16 hours
PAR-dCLIP

optimization
[4]

Table 2: Cytotoxicity of 6-Thioguanine (6-TG) in Various Cell Lines

Cell Line IC50 (µM) Assay Duration Reference

HeLa 28.79 48 hours [5]

MCF-7 (ER+, PR+) 5.481 48 hours [6]

MCF-10A (non-

cancerous)
54.16 48 hours [6]

Human Leukemic Cell

Lines (NOLT-4,

CCRF-CEM, Wilson)

~20 up to 72 hours [7]

Table 3: Observed G-to-A Mutation Frequencies in Sequencing Data
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Method Cell Line
6sG
Concentration
(µM)

G-to-A
Mutation
Frequency

Reference

TUC-seq DUAL HEK293T 100

7.5% for CcnE1,

~12% for p21

(above

background)

[1]

DNA

incorporation

studies

Human cells Not specified ~8% [8]

DNA

incorporation

studies (S6-

methylthioguanin

e)

Human cells Not specified ~39% [8]

Experimental Protocols
Protocol 1: TUC-seq DUAL for mRNA Half-Life Analysis
This protocol describes a dual labeling strategy using 6-thioguanosine (6sG) and 4-thiouridine

(4sU) to measure mRNA synthesis and decay rates.

Materials:

Cell culture medium

6-thioguanosine (6sG) stock solution (e.g., 10 mM in DMSO)

4-thiouridine (4sU) stock solution (e.g., 50 mM in DMSO)

TRIzol reagent or other RNA extraction kit

OsO₄/NH₄Cl/hydrazine solution for chemical conversion

RNA purification columns
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Reverse transcriptase and buffers

PCR reagents for library amplification

Next-generation sequencing platform

Procedure:

Metabolic Labeling: a. Culture cells to the desired confluency. b. For the first pulse, add 6sG

to the cell culture medium to a final concentration of 100 µM.[1] c. Incubate the cells for 1

hour.[1] d. Remove the 6sG-containing medium, wash the cells once with pre-warmed PBS.

e. Add fresh medium containing 4sU at a final concentration of 50 µM for the second pulse.

[1] f. Collect cell samples at different time points during the 4sU pulse (e.g., 0, 2, 4, 8 hours)

to track the decay of the 6sG-labeled RNA.

RNA Extraction: a. At each time point, harvest the cells and immediately lyse them using

TRIzol reagent or a similar lysis buffer to preserve RNA integrity. b. Isolate total RNA

according to the manufacturer's protocol. c. Perform a DNase treatment to remove any

contaminating genomic DNA. d. Purify the RNA using a suitable column-based method.

Chemical Conversion of 6sG and 4sU: a. Prepare the OsO₄/NH₄Cl/hydrazine conversion

solution as described in the TUC-seq DUAL publication.[1][9] b. Incubate the purified RNA

with the conversion solution. This step converts 6sG to a 6-hydrazino purine derivative (read

as 'A') and 4sU to cytosine (read as 'C'). c. Quench the reaction and purify the chemically

converted RNA.

Library Preparation and Sequencing: a. Prepare RNA-seq libraries from the converted RNA

using a strand-specific library preparation kit. b. During reverse transcription, the modified

6sG will be read as 'A', and the converted 4sU will be read as 'C'. c. Amplify the cDNA library

via PCR. d. Perform high-throughput sequencing of the prepared libraries.

Data Analysis: a. Align the sequencing reads to the reference genome. b. Identify and

quantify reads containing G-to-A mutations (from 6sG) and T-to-C mutations (from 4sU). c.

The decay rate of 6sG-labeled transcripts can be calculated by monitoring the decrease in

the fraction of G-to-A containing reads over the time course of the 4sU chase. d. The

synthesis rate of new transcripts can be determined from the increase in T-to-C containing

reads.
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Protocol 2: TimeLapse-seq with 6-Thioguanosine
This protocol outlines the general steps for using 6sG in a TimeLapse-seq experiment to

measure RNA dynamics.

Materials:

Cell culture medium

6-thioguanosine (6sG) stock solution

RNA extraction kit

Chemicals for oxidative nucleophilic-aromatic substitution (e.g., oxidant and amine as

described for TimeLapse-seq)[10]

RNA purification reagents

Reverse transcriptase and library preparation reagents

Sequencing platform

Procedure:

Metabolic Labeling: a. Culture cells to approximately 50% confluency. b. Add 6sG to the

culture medium to a final concentration optimized for your cell type (e.g., 100 µM). c.

Incubate for a desired period to label newly synthesized RNA (e.g., 4 hours). The duration

will depend on the half-lives of the RNAs of interest.[3]

RNA Isolation: a. Harvest the cells and isolate total RNA using a standard protocol. b. Ensure

to protect the 6sG-labeled RNA from light to prevent potential crosslinking.

Chemical Recoding of 6sG: a. Treat the isolated RNA with the specific chemical cocktail for

TimeLapse-seq that performs an oxidative nucleophilic-aromatic substitution on the 6sG.[10]

This converts 6sG into an adenine analog. b. Purify the RNA to remove the chemical

reagents.
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Sequencing Library Preparation: a. Construct strand-specific RNA-seq libraries from the

chemically recoded RNA. b. During reverse transcription, the adenine analog will template

the incorporation of a thymine, leading to a G-to-A mutation in the sequencing reads.

Data Analysis: a. Sequence the libraries and align the reads to the reference genome. b.

Identify reads with G-to-A mutations to distinguish newly synthesized transcripts. c. Quantify

the fraction of new-to-total RNA for each transcript to determine RNA synthesis and turnover

rates.
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Caption: Metabolic activation of 6-thioguanine within the cell.
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Caption: Experimental workflow for TUC-seq DUAL.
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Caption: Cellular signaling pathways affected by thioguanine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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